N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide
Description
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-11(15)13-10-5-3-4-9(6-10)7-12/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFCJHWURMOJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954270-85-0 | |
| Record name | N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide typically involves the reaction of 3-(aminomethyl)aniline with 2-(dimethylamino)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine and amide functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides and amines.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Analgesic Effects :
-
Anti-inflammatory Activity :
- Research shows that related compounds can inhibit pro-inflammatory mediators, making them candidates for treating inflammatory diseases . Their ability to modulate COX-2 and iNOS expressions has been documented, indicating potential therapeutic uses in conditions like arthritis and other inflammatory disorders .
- Neuroprotective Effects :
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of the dimethylamino group while maintaining the integrity of the phenyl structure. Various synthetic strategies have been explored, including:
- Functional Group Manipulation : Modifying existing functional groups to enhance biological activity.
- Scaffold Hopping : Exploring different structural frameworks to identify more potent analogs.
- Combinatorial Chemistry Approaches : Rapidly generating a library of compounds for screening against biological targets .
Case Studies
- Anticancer Studies :
- Analgesic Potency :
- Neuroprotective Mechanisms :
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine and amide groups in the compound facilitate binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[3-(Aminomethyl)phenyl]-2-(dimethylamino)acetamide
- Molecular Formula : C₁₁H₁₇N₃O
- Molecular Weight : 207.27 g/mol
- CAS Registry Number : 954270-85-0
- Structural Features: Comprises a phenyl ring substituted with an aminomethyl group (–CH₂NH₂) at the 3-position and an acetamide moiety bearing a dimethylamino group (–N(CH₃)₂) at the 2-position .
Key Properties :
- Solubility: Polar functional groups (amide, dimethylamino, and aminomethyl) suggest moderate water solubility, likely enhanced under acidic conditions due to protonation of the dimethylamino group.
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Detailed Analysis of Structural Analogues
N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide (953719-01-2)
- Structural Differences: Incorporates a methyl group at the 2-position of the phenyl ring and a bulky isopropylphenoxy group.
- Implications: Increased molecular weight (298 vs. 207) and lipophilicity may reduce aqueous solubility. The phenoxy group could enhance π-π stacking interactions in biological targets .
N-(3-(3-(Dimethylamino)-1-oxo-2-propenyl)phenyl)acetamide
- Synthetic Role: Intermediate in zaleplon production.
- Comparison: The absence of the aminomethyl group reduces hydrogen-bonding capacity compared to the target compound.
2-(3-Benzyl-2-(dimethylamino)phenyl)acetamide
- Application : Used as a reference standard in pharmaceutical quality control.
- Structural Impact: The benzyl group increases steric bulk, possibly hindering membrane permeability. The dimethylamino group aligns with the target compound but lacks the aminomethyl substituent .
Antitumor Compound 1h (N-(2-Dimethylaminoethyl)-2-(furoquinolinyl)acetamide)
- Activity : Exhibits potent antitumor activity (IC₅₀ = 14.45 μM against P388 leukemia cells).
- Key Feature: The fused furoquinolinyl system enables DNA intercalation, while the dimethylaminoethyl side chain enhances solubility .
Alachlor (Herbicide)
- Functional Groups : Chlorine and methoxymethyl groups confer herbicidal activity via inhibition of very-long-chain fatty acid synthesis.
- Divergence : The target compound lacks electrophilic chlorine, reducing reactivity and toxicity, aligning it more with therapeutic than agrochemical applications .
Biological Activity
N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide, a compound with the molecular formula CHNO and a molecular weight of 207.27 g/mol, has garnered attention in various fields of pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory effects, anticancer properties, and mechanisms of action based on diverse research findings.
Overview of Biological Activity
The compound exhibits multifaceted biological activities, primarily focusing on its anti-inflammatory and anticancer properties. Research indicates that it may inhibit specific enzymes and pathways involved in inflammation and cancer progression.
Anti-Inflammatory Activity
Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives of related compounds demonstrated IC values against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents. The inhibition of these enzymes leads to a reduction in prostaglandin E2 (PGE2), a mediator of inflammation .
Table 1: IC Values of Related Compounds Against COX Enzymes
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression.
The compound is believed to exert its anticancer effects through multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown effectiveness against kinases involved in tumor growth and metastasis.
- Induction of Apoptosis : Studies indicate that the compound can significantly increase the percentage of apoptotic cells in cancer cell lines, suggesting its role in promoting programmed cell death .
- Cell Cycle Arrest : It may also interfere with the cell cycle, preventing cancer cells from proliferating.
Table 2: Effects on Cancer Cell Lines
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- A study demonstrated that derivatives with specific substitutions exhibited enhanced activity against COX enzymes, suggesting that structural modifications can lead to improved anti-inflammatory effects .
- Another investigation highlighted the compound's potential in cancer therapy by showing significant cytotoxicity against human cervix carcinoma (HeLa cells), indicating its applicability in treating various cancers .
Q & A
Q. What are the optimized synthetic routes for N-[3-(aminomethyl)phenyl]-2-(dimethylamino)acetamide, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving substituted phenols or amines. For example, a related acetamide derivative was synthesized by reacting 3-amino-substituted phenols with ((4-methylbenzenesulfonyl)amino)acetyl chloride under basic conditions . Key steps include temperature control (e.g., 80–100°C for dimethylformamide dimethyl acetal reactions) and solvent selection (e.g., dichloromethane for intermediate purification) . Yields vary significantly (e.g., 20% in CDK inhibitor syntheses ), emphasizing the need for optimized stoichiometry and catalytic agents.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For instance, H NMR (400 MHz, DMSO-) reveals characteristic peaks for dimethylamino ( 2.2–2.4 ppm) and aromatic protons ( 7.0–8.0 ppm) . High-Resolution Mass Spectrometry (HR-MS) validates molecular weight (e.g., observed m/z 423.1930 vs. calculated 423.1939 for CHFNO) . Purity is confirmed via HPLC with UV detection at 254 nm, as demonstrated in related acetamide derivatives .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize enzyme inhibition assays (e.g., CDK2/CDK9 for antitumor activity ) and antioxidant assays (e.g., DPPH radical scavenging for reactive oxygen species (ROS) modulation ). Use IC values to quantify potency. For cellular studies, employ cancer cell lines (e.g., MCF-7 or HeLa) with MTT assays to assess cytotoxicity .
Advanced Research Questions
Q. What structural modifications enhance target specificity in cyclin-dependent kinase (CDK) inhibition?
Substituents at the pyrimidine ring (e.g., 5-fluoro or 4-chlorophenyl groups) improve CDK2/CDK9 binding affinity by forming hydrophobic interactions with kinase pockets . For example, replacing dimethylamino with bulkier groups (e.g., diethylamino) reduces steric hindrance, enhancing selectivity. Quantitative SAR (QSAR) models based on logP and polar surface area predict bioavailability .
Q. How does this compound interact with CDK2/CDK9 at the molecular level?
Molecular docking studies reveal hydrogen bonding between the acetamide carbonyl and kinase hinge regions (e.g., Glu81 in CDK2). The dimethylamino group participates in cation- interactions with aromatic residues (e.g., Phe80) . Competitive binding assays (e.g., ATP-site displacement) confirm reversible inhibition mechanisms .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 20% vs. higher yields in similar derivatives)?
Contradictions arise from variations in starting material purity, solvent polarity, and catalyst choice. For example, using palladium catalysts in coupling reactions may improve yields compared to traditional acid-mediated methods . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, pH) .
Q. What computational tools are effective for predicting binding modes and pharmacokinetics?
Molecular dynamics simulations (e.g., GROMACS) and docking software (AutoDock Vina) predict binding free energies and stability. ADMET predictors (e.g., SwissADME) evaluate logP (-0.5 to 1.5), aqueous solubility (>50 µM), and blood-brain barrier penetration .
Q. How stable is this compound under physiological conditions, and what degradation products form?
Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. Major degradation pathways include hydrolysis of the acetamide group to form 3-aminomethylphenylamine and dimethylaminoacetic acid, identified via LC-MS .
Q. Can synergistic effects with other anticancer agents be systematically evaluated?
Use combination index (CI) models (e.g., Chou-Talalay method) to assess synergy with cisplatin or paclitaxel. For example, CI < 1 in CDK2 inhibition indicates synergistic cytotoxicity in vitro .
Q. What strategies improve pharmacokinetic properties like oral bioavailability?
Prodrug derivatization (e.g., phosphate esters for solubility) or nanoformulation (e.g., PEGylated liposomes) enhance absorption. Pharmacokinetic studies in rodents show a T of 2–4 hours and C of 1.2 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
